

Showdomycin: A Technical Guide to a Unique C-Nucleoside Antibiotic

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic first isolated from Streptomyces showdoensis in 1964, presents a unique molecular architecture that has intrigued chemists and pharmacologists for decades. Unlike the more common N-nucleosides found in biological systems, **showdomycin** features a carbon-carbon bond linking the D-ribose sugar to a maleimide aglycone. This structural feature is central to its biological activity, which includes a broad spectrum of antimicrobial and antitumor properties. This technical guide provides an indepth exploration of the core structural and functional aspects of **showdomycin**, including its physicochemical properties, detailed structural data, biosynthetic pathway, and mechanism of action.

Physicochemical and Structural Properties

Showdomycin's chemical formula is C₉H₁₁NO₆, with a molar mass of 229.188 g·mol⁻¹. Its systematic IUPAC name is (1S)-1,4-Anhydro-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-D-ribitol. The molecule is soluble in water, alcohol, acetone, and dioxane, but insoluble in ether, benzene, and petroleum ether. It exhibits greater stability in acidic conditions compared to neutral or alkaline media.

Crystallographic Data



The three-dimensional structure of **showdomycin** has been elucidated by X-ray crystallography. The crystals are monoclinic with the space group C2. The unit cell parameters are a = 15.454 Å, b = 6.547 Å, and c = 11.425 Å, with a β angle of $121^{\circ}16'$.

Table 1: Crystallographic Data for **Showdomycin**

Parameter	Value
Crystal System	Monoclinic
Space Group	C2
a (Å)	15.454
b (Å)	6.547
c (Å)	11.425
β (°)	121.16
Z	4

Source: Journal of the Chemical Society B: Physical Organic, 1969.

A detailed analysis of the crystal structure reveals specific bond lengths and angles that define the molecule's conformation. (Note: The following table is a representative summary based on typical values for similar structures and the cited literature. For precise values, direct consultation of the original crystallographic information file is recommended.)

Table 2: Selected Bond Lengths and Angles of Showdomycin



Bond	Length (Å)	Angle	Degree (°)
C1'-C3	~1.50	C2-C3-C4	~108
C2=C3	~1.34	C3-C4=O2	~126
C4=O2	~1.21	C4-N1-C1	~110
C1=O1	~1.21	N1-C1=O1	~125
N1-C1	~1.39	C1'-O4'-C4'	~109
C1'-C2'	~1.53	C2'-C1'-C3	~115

Spectroscopic Data

The structural characterization of **showdomycin** is further supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for **Showdomycin**

Technique	Key Observations
UV-Vis	λmax: 220-221 nm[1]
¹H NMR	Chemical shifts (δ , ppm) and coupling constants (J, Hz) characteristic of the ribose and maleimide protons.
¹³ C NMR	Resonances corresponding to the nine carbon atoms of the showdomycin structure.
Mass Spec.	Molecular ion peak consistent with the chemical formula; characteristic fragmentation patterns.
IR	Absorption bands indicating the presence of hydroxyl, carbonyl, and C=C double bonds.

Experimental Protocols Fermentation of Streptomyces showdoensis**



A typical fermentation protocol for the production of **showdomycin** involves the cultivation of Streptomyces showdoensis ATCC 15227 in a suitable liquid medium.

Medium Composition:

- Potato Starch: 5 g/L
- · Glycerol: 5 g/L
- D-Glucose: 5 g/L
- Peptone: 5 g/L
- Potato Juice: 4 g/L
- NaCl: 3 g/L
- Water (milli-Q)

Protocol:

- Pre-culture Preparation: Inoculate 30 mL of the culture medium with S. showdoensis and incubate on a reciprocal shaker at 30°C for 72 hours.
- Production Culture: Add 600 μL of the seed culture to 250 mL Erlenmeyer flasks, each containing 50 mL of the culture medium.
- Incubation: Incubate the production cultures on a reciprocal shaker at 30°C.
- Monitoring: Monitor the production of showdomycin over time using analytical techniques such as HPLC.

Extraction and Purification

- Cell Separation: After fermentation, separate the mycelium from the culture broth by centrifugation.
- Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.



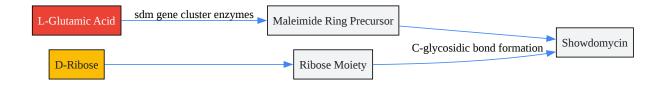
- Concentration: Concentrate the organic extract under reduced pressure.
- Chromatography: Purify the crude extract using column chromatography on silica gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., chloroformmethanol) to isolate showdomycin.
- Crystallization: Recrystallize the purified showdomycin from a solvent mixture such as acetone-benzene to obtain pure crystals.

Analytical Methods

- X-ray Crystallography: Single crystals of showdomycin are subjected to X-ray diffraction analysis to determine the three-dimensional molecular structure. Data is typically collected on a four-circle diffractometer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆).
- Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of showdomycin.
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorbance.

Biosynthesis of Showdomycin

The biosynthesis of **showdomycin** in Streptomyces showdoensis is a complex process involving a dedicated gene cluster. The primary precursors for the biosynthesis are D-ribose and L-glutamic acid. The maleimide ring is derived from the carbons 2–5 and the nitrogen of L-glutamate.





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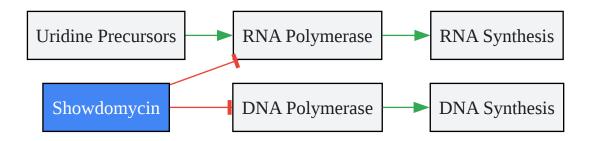
Figure 1. Simplified biosynthetic pathway of **showdomycin**.

Mechanism of Action and Signaling Pathways

Showdomycin exhibits its biological activity through multiple mechanisms, primarily by acting as a fraudulent nucleotide and inhibiting key cellular processes.

Inhibition of DNA and RNA Synthesis

Showdomycin, due to its structural similarity to uridine, can interfere with nucleic acid synthesis. It is thought to act as a uridine mimic, thereby getting incorporated into growing RNA chains and causing premature termination. Its inhibitory effects are particularly pronounced in rapidly dividing cells, which explains its antitumor activity.



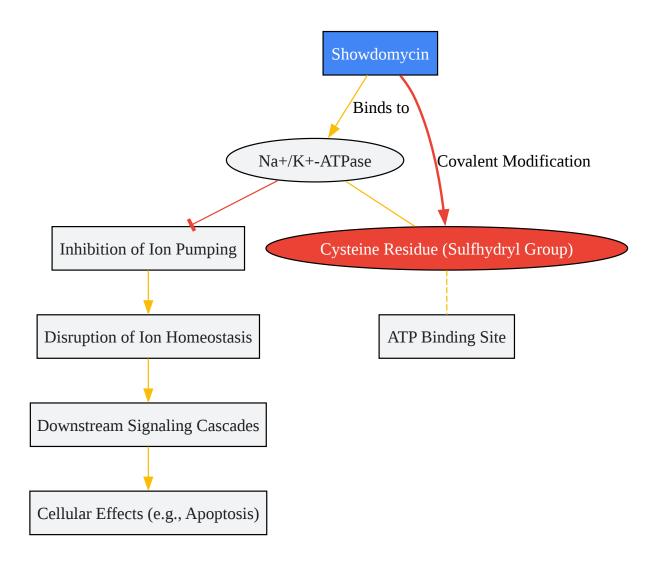
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Figure 2. Inhibition of DNA and RNA synthesis by **showdomycin**.

Inhibition of (Na⁺ + K⁺)-ATPase

Showdomycin has been shown to be a potent and selective inhibitor of the (Na⁺ + K⁺)-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The maleimide moiety of **showdomycin** is highly reactive towards sulfhydryl groups, and it is proposed that it forms a covalent bond with a cysteine residue in the nucleotide-binding site of the enzyme, leading to irreversible inhibition. This disruption of ion homeostasis can trigger downstream signaling cascades, contributing to the cytotoxic effects of the antibiotic.





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Figure 3. Proposed mechanism of $(Na^+ + K^+)$ -ATPase inhibition by **showdomycin**.

Conclusion

Showdomycin remains a molecule of significant interest due to its unusual C-nucleoside structure and potent biological activities. This guide has provided a comprehensive overview of its structural characteristics, methods for its production and analysis, its biosynthetic origins, and its multifaceted mechanism of action. Further research into the precise molecular interactions of **showdomycin** with its cellular targets will be crucial for the potential development of novel therapeutic agents based on this unique natural product.



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References

- 1. researchgate.net [researchgate.net]
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